molecular formula C23H14ClN3O7 B15012799 2-[(4-chloro-2-nitrophenyl)amino]-2-oxoethyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate

2-[(4-chloro-2-nitrophenyl)amino]-2-oxoethyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate

Cat. No.: B15012799
M. Wt: 479.8 g/mol
InChI Key: FYUMUWQJTNVALM-UHFFFAOYSA-N
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Description

[(4-CHLORO-2-NITROPHENYL)CARBAMOYL]METHYL 4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorinated nitrophenyl group, a carbamoyl linkage, and a benzoate ester connected to an isoindoline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-CHLORO-2-NITROPHENYL)CARBAMOYL]METHYL 4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE typically involves multiple steps, starting with the preparation of the individual components. The chlorinated nitrophenyl group can be synthesized through nitration and chlorination reactions of phenol derivatives. The carbamoyl linkage is introduced via a reaction with isocyanates, and the benzoate ester is formed through esterification reactions. The final step involves coupling these components under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch processes, utilizing automated reactors to control temperature, pressure, and reaction times. The use of continuous flow reactors can also enhance efficiency and scalability. Purification steps such as recrystallization, chromatography, and distillation are essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

[(4-CHLORO-2-NITROPHENYL)CARBAMOYL]METHYL 4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution of the chlorine atom can produce various substituted phenyl derivatives.

Scientific Research Applications

[(4-CHLORO-2-NITROPHENYL)CARBAMOYL]METHYL 4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(4-CHLORO-2-NITROPHENYL)CARBAMOYL]METHYL 4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The nitrophenyl group may participate in redox reactions, while the carbamoyl and benzoate moieties contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [(4-CHLORO-2-NITROPHENYL)CARBAMOYL]METHYL 4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research applications.

Properties

Molecular Formula

C23H14ClN3O7

Molecular Weight

479.8 g/mol

IUPAC Name

[2-(4-chloro-2-nitroanilino)-2-oxoethyl] 4-(1,3-dioxoisoindol-2-yl)benzoate

InChI

InChI=1S/C23H14ClN3O7/c24-14-7-10-18(19(11-14)27(32)33)25-20(28)12-34-23(31)13-5-8-15(9-6-13)26-21(29)16-3-1-2-4-17(16)22(26)30/h1-11H,12H2,(H,25,28)

InChI Key

FYUMUWQJTNVALM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)OCC(=O)NC4=C(C=C(C=C4)Cl)[N+](=O)[O-]

Origin of Product

United States

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